Imino-tris(dimethylamino)phosphorane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

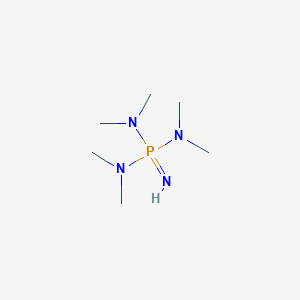

Structure

3D Structure

Properties

IUPAC Name |

N-[bis(dimethylamino)phosphinimyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H19N4P/c1-8(2)11(7,9(3)4)10(5)6/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTNLYAAZKKMTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P(=N)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H19N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402226 | |

| Record name | Imino-tris(dimethylamino)phosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49778-01-0 | |

| Record name | Imino-tris(dimethylamino)phosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imino-tris(dimethylamino)phosphorane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Imino-tris(dimethylamino)phosphorane?

An In-Depth Technical Guide to Imino-tris(dimethylamino)phosphorane: Properties, Synthesis, and Applications

Introduction: Unveiling a Versatile Phosphazene Base

This compound, systematically named N,N,N′,N′,N″,N″-Hexamethylphosphorimidic triamide and commonly referred to as Phosphazene base P1-H, is a highly versatile organophosphorus compound.[1][2] As a member of the iminophosphorane class, it is characterized by a phosphorus-nitrogen double bond (P=N), which imparts a unique combination of high reactivity, strong basicity, and specific steric properties.[3] While isoelectronic with phosphine oxides, its reactivity profile is distinct, positioning it as a powerful tool in modern organic synthesis.[3] This guide provides a comprehensive overview of its core chemical properties, synthesis, and key applications, tailored for researchers and professionals in chemical and pharmaceutical development. Its utility spans from being a key intermediate in the production of ligands for transition metal catalysis to acting as a potent organocatalyst in its own right.

Molecular Structure and Physicochemical Properties

The structure of this compound, [(CH₃)₂N]₃P=NH, features a central phosphorus(V) atom bonded to three dimethylamino groups and double-bonded to an imino (-NH) group. This arrangement results in a highly polarized P=N bond, which is best described as a significant contribution from the ylidic resonance structure [(CH₃)₂N]₃P⁺-N⁻H. This charge separation is the primary origin of the compound's remarkable basicity. The three sterically demanding dimethylamino groups shield the phosphorus atom, influencing its reactivity and interaction with other molecules.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 49778-01-0 | [1][4] |

| Molecular Formula | C₆H₁₉N₄P | [1][5] |

| Molecular Weight | 178.22 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.979 g/mL at 25 °C | [1][4][7] |

| Refractive Index (n20/D) | 1.476 | [1][8][7] |

| Boiling Point | 194.8 ± 23.0 °C (Predicted) | [8][7] |

| Flash Point | >113 °C (>235 °F) - closed cup | [7][9] |

| SMILES String | CN(C)P(=N)(N(C)C)N(C)C |

Core Reactivity: A Strong, Non-Ionic Base

This compound is part of a family of extremely strong, non-ionic, non-charged nitrogen bases.[10] Its high basicity stems from the stability of its conjugate acid. Upon protonation at the imino nitrogen, the positive charge is effectively delocalized across the P-N₃ framework, resulting in a highly stabilized cation. This property allows it to deprotonate a wide range of weak acids, often where traditional ionic bases like alkali metal hydrides or alkoxides may cause solubility or side-reactivity issues.

The compound is also characterized as a strong nucleophile, a property valuable in various synthetic transformations.[1] It can serve as a key intermediate in the production of phosphine oxides and other phosphorus-containing compounds essential for pharmaceutical and agrochemical development.[1]

Synthesis of this compound

While several methods exist for the synthesis of iminophosphoranes, two classical and highly general routes are the Staudinger and Kirsanov reactions.[3] A specific patented process also describes its preparation from aminotris(dimethylamino)phosphonium chloride.[11]

The Staudinger Reaction: A General Protocol

The Staudinger reaction, first reported in 1919, remains a cornerstone for iminophosphorane synthesis.[3] It involves the reaction of a tertiary phosphine with an organic azide. The reaction proceeds via a phosphazide intermediate, which then extrudes dinitrogen gas (N₂) to yield the final iminophosphorane.

Caption: General workflow for the Staudinger reaction to form an iminophosphorane.

Key Applications in Chemical Synthesis

The unique reactivity of this compound makes it a valuable reagent and catalyst in several areas.

Organocatalysis: Synthesis of Cyclic Carbonates

This compound has proven to be an effective organocatalyst for the synthesis of cyclic organic carbonates from materials like glycerol, often under solvent-free conditions.[4][6][10] This transformation is crucial for producing green solvents and valuable chemical intermediates. The base likely initiates the reaction by deprotonating the alcohol, which then attacks a carbonate source.

Caption: Proposed catalytic cycle for cyclic carbonate synthesis using the phosphazene base.

Stoichiometric Reagent: Deboronation of Carboranes

A notable application is its use as a reagent in the deboronation of ortho- and meta-carboranes.[4][6][10] This reaction is significant in boron cluster chemistry, allowing for the selective removal of boron vertices to create nido-carborane anions, which are important ligands in organometallic chemistry. The strong basicity of the iminophosphorane is essential for facilitating this cluster modification.

Spectroscopic Characterization

The structural features of this compound give rise to characteristic spectroscopic signatures.

-

¹H NMR: The proton NMR spectrum is expected to show a signal for the methyl protons of the dimethylamino groups and a distinct, exchangeable signal for the N-H proton.

-

¹³C NMR: A signal corresponding to the methyl carbons would be expected.

Handling and Safety Considerations

This compound is a corrosive material that can cause severe skin burns and eye damage.[7] It is classified under WGK 3, indicating it is highly hazardous to water.

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.

-

Precautionary Measures: Handling requires the use of comprehensive personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[4] Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored locked up in a designated area for combustible, corrosive hazardous materials (Storage Class 8A).

Conclusion

This compound is a potent and versatile chemical tool with a rich set of properties centered around its strong, non-ionic basicity. Its utility as a catalyst, synthetic reagent, and precursor to complex ligands underscores its importance in both academic research and industrial applications, from materials science to pharmaceutical development.[1] A thorough understanding of its reactivity, handling requirements, and synthetic origins is crucial for leveraging its full potential in the laboratory.

References

-

Title: this compound. Source: Chem-Impex. URL: [Link]

-

Title: this compound. Source: LookChem. URL: [Link]

- Title: Process of preparing iminotris (dimethylamino) phosphorane. Source: Google Patents.

-

Title: Iminophosphorane. Source: Wikipedia. URL: [Link]

-

Title: Tris(dimethylamino)phosphine. Source: Wikipedia. URL: [Link]

-

Title: this compound - Optional[31P NMR]. Source: SpectraBase. URL: [Link]

-

Title: Iminophosphorane synthesis. Source: Organic Chemistry Portal. URL: [Link]

-

Title: this compound. Source: S.W.ChemiLab. URL: [Link]

-

Title: Tertiary Amine Catalysed Photo-induced Controlled Radical Polymerization of Methacrylates - Supporting Information. Source: Royal Society of Chemistry. URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Iminophosphorane - Wikipedia [en.wikipedia.org]

- 4. This compound | 49778-01-0 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 亚氨基-三(二甲氨基)磷酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 9. 亚氨基-三(二甲氨基)磷酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound 97 49778-01-0 [sigmaaldrich.com]

- 11. EP0921128B1 - Process of preparing iminotris (dimethylamino) phosphorane - Google Patents [patents.google.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

Synthesis and Preparation of Imino-tris(dimethylamino)phosphorane: A Technical Guide

This guide provides an in-depth exploration of the synthesis and preparation of Imino-tris(dimethylamino)phosphorane, a potent, non-ionic phosphazene base. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the synthetic pathway, including the underlying mechanistic principles, step-by-step experimental protocols, and comprehensive safety and characterization procedures.

Introduction: The Significance of this compound

This compound, often referred to as a P1-H phosphazene base, is a highly versatile and powerful tool in modern organic synthesis.[1][2] Its strong, non-nucleophilic basicity makes it an invaluable reagent for a wide range of chemical transformations, including deprotonations, eliminations, and as a catalyst in various reactions.[1][2][3] The unique properties of this compound, stemming from the delocalization of the positive charge on the protonated form across the P-N backbone, allow for high efficacy in promoting reactions that are often challenging with traditional bases. This guide will focus on a robust and industrially viable synthetic route, starting from readily available precursors.

The Primary Synthetic Pathway: From Phosphorus Pentachloride to this compound

The most common and efficient synthesis of this compound involves a two-step process:

-

Synthesis of the Precursor: Preparation of aminotris(dimethylamino)phosphonium chloride.

-

Deprotonation: Conversion of the phosphonium salt to the final iminophosphorane product.

This approach is favored for its high yield and the use of relatively inexpensive starting materials.[4]

Step 1: Synthesis of Aminotris(dimethylamino)phosphonium Chloride

The precursor, aminotris(dimethylamino)phosphonium chloride, can be synthesized from the reaction of phosphorus pentachloride with dimethylamine, followed by treatment with ammonia.[4][5]

The reaction proceeds through a series of nucleophilic substitutions on the phosphorus center. Initially, phosphorus pentachloride reacts with dimethylamine, where the nitrogen atom of dimethylamine acts as a nucleophile, displacing chloride ions. This process is repeated until three of the chlorine atoms on the phosphorus are substituted by dimethylamino groups. The resulting intermediate is then treated with ammonia to introduce the amino group, leading to the formation of the aminotris(dimethylamino)phosphonium cation, with chloride as the counter-ion.

Reaction Scheme: Synthesis of Aminotris(dimethylamino)phosphonium Chloride

Caption: Synthesis of the phosphonium salt precursor.

Materials:

-

Phosphorus pentachloride (PCl₅)

-

Dimethylamine ((CH₃)₂NH)

-

Ammonia (NH₃)

-

Anhydrous aromatic hydrocarbon solvent (e.g., toluene)

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, suspend phosphorus pentachloride in an anhydrous aromatic hydrocarbon solvent.

-

Cool the suspension to 0-10 °C.

-

Slowly add a solution of dimethylamine in the same solvent, maintaining the temperature between 0 and 80 °C. The molar ratio of PCl₅ to dimethylamine should be approximately 1:6.[4]

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Introduce ammonia gas into the reaction mixture until the reaction is complete, as indicated by the cessation of heat evolution.

-

The resulting solid, aminotris(dimethylamino)phosphonium chloride, can be isolated by filtration, washed with the solvent, and dried under vacuum.

-

Phosphorus pentachloride (PCl₅): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Dimethylamine ((CH₃)₂NH): Flammable and corrosive. It is a gas at room temperature and is typically handled as a solution. Ensure adequate ventilation and use appropriate PPE.

-

Ammonia (NH₃): Corrosive and toxic. Handle in a well-ventilated area or fume hood.

Step 2: Synthesis of this compound

The final product is obtained by the deprotonation of aminotris(dimethylamino)phosphonium chloride using a strong base, such as sodium hydroxide or potassium hydroxide.[4]

This step is a classic acid-base reaction. The hydroxide ion (OH⁻) from the base removes a proton from the amino group of the phosphonium salt. This deprotonation results in the formation of the neutral iminophosphorane and water. The choice of a solvent in which the inorganic salt byproduct (e.g., NaCl) is sparingly soluble is crucial for driving the reaction to completion and simplifying the purification process.[4]

Reaction Scheme: Deprotonation to this compound

Caption: Formation of the final iminophosphorane product.

Materials:

-

Aminotris(dimethylamino)phosphonium chloride

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), aqueous solution (45-50 wt%)

-

Solvent (e.g., tetrahydrofuran, an ether with 4-8 carbons, or an aromatic hydrocarbon with 6-10 carbons)[4]

Procedure:

-

In a reaction vessel, dissolve aminotris(dimethylamino)phosphonium chloride in the chosen organic solvent.

-

With vigorous stirring, add the aqueous solution of the alkali metal hydroxide. The reaction is typically carried out at a temperature below 70 °C.[4]

-

After the addition, continue stirring the mixture for 1-2 hours to ensure the completion of the reaction. A reaction yield of up to 99 mol% can be achieved.[4]

-

The reaction mixture will separate into an organic phase containing the product and an aqueous phase. The inorganic salt byproduct will precipitate out of the organic phase.

-

Separate the organic layer.

-

Distill off the solvent and water from the organic phase under reduced pressure, ensuring the temperature of the mixture remains below 70 °C.[4]

-

Filter the concentrated mixture to remove the precipitated inorganic salts.

-

The resulting mother liquor is then purified by vacuum distillation to yield high-purity this compound.[4]

Quantitative Data Summary

| Parameter | Step 1: Precursor Synthesis | Step 2: Final Product Synthesis |

| Primary Reactants | Phosphorus pentachloride, Dimethylamine, Ammonia | Aminotris(dimethylamino)phosphonium chloride, Sodium hydroxide |

| Solvent | Aromatic hydrocarbon (e.g., toluene) | Tetrahydrofuran, Ether, or Aromatic hydrocarbon |

| Reaction Temperature | 0-80 °C | < 70 °C |

| Typical Yield | High | Up to 99 mol% |

Characterization and Validation

To ensure the successful synthesis and purity of this compound, a combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This is a crucial technique for characterizing phosphorus-containing compounds.[6] this compound should exhibit a characteristic singlet in the ³¹P NMR spectrum. The expected chemical shift is around 19.8 ppm.

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the methyl protons of the dimethylamino groups and the N-H proton.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the P=N bond and the N-H bond.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Alternative Synthetic Routes

While the presented pathway is highly efficient, it is beneficial for the senior scientist to be aware of alternative methods for the formation of the crucial P=N bond.

-

Staudinger Reaction: This reaction involves the treatment of an azide with a phosphine to form an iminophosphorane.[7][8][9] In this context, a suitable azide precursor would be required.

These alternative routes, while not as commonly employed for this specific molecule on a large scale, offer flexibility in synthetic design, particularly in a research and development setting.

Safety and Handling of this compound

This compound is a corrosive material and should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[2]

-

Handling: Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.[2] In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.

Conclusion

The synthesis of this compound via the deprotonation of its aminophosphonium chloride precursor is a robust and high-yielding method suitable for both laboratory and industrial scales. A thorough understanding of the reaction mechanisms, adherence to the detailed experimental protocols, and strict observance of safety procedures are paramount for the successful and safe preparation of this powerful phosphazene base. The characterization techniques outlined provide a reliable means of validating the identity and purity of the final product, ensuring its suitability for downstream applications in organic synthesis and catalysis.

References

-

Staudinger, H.; Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helvetica Chimica Acta, 2(1), 635–646. [Link]

-

Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Staudinger Reaction. Retrieved from [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Kirsanov reaction. Retrieved from [Link]

-

Shaw, R. A., & Wells, R. G. (1966). Phosphorus–nitrogen compounds. Part XXV. The reactions of aminocyclotriphosphazatrienes with dihalogenotriphenyl- and trihalogenodiphenyl-phosphoranes. Phosphazen-1′-ylcyclotriphosphazatrienes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1046-1052. [Link]

- Mitsui Chemicals, Inc. (2000). Preparation process of iminotris(dimethylamino)phosphorane. U.S.

- Mitsui Chemicals, Inc. (2002). Process of preparing iminotris(dimethylamino)phosphorane.

-

MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(15), 5789. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 49778-01-0 [amp.chemicalbook.com]

- 3. 亚氨基-三(二甲氨基)磷酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. US6090980A - Preparation process of iminotris ( Dimethylamino) phosphorane - Google Patents [patents.google.com]

- 5. EP0921128B1 - Process of preparing iminotris (dimethylamino) phosphorane - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Tris(dimethylamino)phosphine(1608-26-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. spectrabase.com [spectrabase.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Imino-tris(dimethylamino)phosphorane (CAS No. 49778-01-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Imino-tris(dimethylamino)phosphorane, a prominent member of the phosphazene bases. Its unique structural and electronic properties confer upon it a potent, yet sterically hindered, basicity that has carved a significant niche in modern synthetic chemistry. This document will delve into its core characteristics, synthesis, reactivity, and diverse applications, offering field-proven insights for its effective utilization.

Core Identity and Physicochemical Properties

This compound, systematically named N,N,N',N',N'',N''-Hexamethylphosphorimidic triamide, is most commonly referred to in the literature as Phosphazene base P1-H.[1] Its Chemical Abstracts Service (CAS) registry number is 49778-01-0 .[1][2] This compound is a colorless to pale yellow liquid at room temperature and is recognized for its strong nucleophilic character.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 49778-01-0 | [1][2] |

| Molecular Formula | C₆H₁₉N₄P | [1][2] |

| Molecular Weight | 178.22 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.979 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.476 | |

| Boiling Point | 194.8 ± 23.0 °C (Predicted) | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |

| Purity | ≥ 97% (Assay by titration) | [1] |

The Genesis of Reactivity: Electronic Structure and Basicity

The remarkable reactivity of this compound stems from the electronic nature of the phosphazene backbone. The core of its functionality is the P=N double bond, which is more accurately described as a highly polarized, ylidic-like structure (R₃P⁺–N⁻R').[5] This charge separation, with a partial positive charge on the phosphorus and a partial negative charge on the imido nitrogen, is the primary driver of its pronounced Brønsted basicity.

The high electron density on the nitrogen atom makes it a powerful proton scavenger.[6] The presence of three electron-donating dimethylamino groups further enhances the electron density at the phosphorus center, which in turn increases the basicity of the exocyclic nitrogen. This electronic configuration results in an exceptionally strong, non-ionic base. The pKₐ of its conjugate acid in acetonitrile is significantly higher than that of conventional amine bases like DBU or DBN, placing it in the category of superbases.

Figure 1. A diagram illustrating the polarized P=N bond in this compound and its role in proton abstraction.

Synthesis: A Validated Protocol

The industrial synthesis of this compound is well-documented, with patents providing a clear and efficient pathway. A robust method involves the reaction of aminotris(dimethylamino)phosphonium chloride with a strong base in a biphasic system.

Experimental Protocol: Preparation of this compound

This protocol is adapted from the process described in U.S. Patent 6,090,980 A.[6]

Materials:

-

Aminotris(dimethylamino)phosphonium chloride

-

o-Dichlorobenzene (or another suitable sparingly soluble solvent)

-

Aqueous sodium hydroxide (45 wt. %) or potassium hydroxide (50 wt. %)

-

Reaction vessel equipped with a mechanical stirrer, dropping funnel, and temperature control.

-

Distillation apparatus

Procedure:

-

Charge the reaction vessel with aminotris(dimethylamino)phosphonium chloride and o-dichlorobenzene.

-

Heat the mixture to 55°C with vigorous stirring.

-

Slowly add the aqueous solution of sodium hydroxide or potassium hydroxide dropwise to the reaction mixture over a period of 20-30 minutes, maintaining the temperature at 55°C.

-

After the addition is complete, continue stirring the mixture at 55°C for an additional 30 minutes to ensure the reaction goes to completion. The reaction mixture will consist of three phases: an aqueous phase, an organic phase containing the product, and a solid phase of the salt byproduct.

-

Gradually reduce the pressure while maintaining the temperature at 55°C to distill off water and the o-dichlorobenzene solvent.

-

The resulting crude product can be further purified by fractional distillation under reduced pressure.

Figure 2. A workflow diagram for the synthesis of this compound.

Applications in Research and Development

The unique combination of high basicity and low nucleophilicity of the phosphorus center makes this compound a versatile tool in organic synthesis and catalysis.

Organic Synthesis

-

Organocatalysis: It serves as an efficient organocatalyst in various transformations. A notable example is the synthesis of cyclic organic carbonates from glycerol under solvent-free conditions, a process with significant green chemistry implications.[7]

-

Deboronation: This phosphazene base is employed as a reagent for the deboronation of ortho- and meta-carboranes.[7]

-

Generation of "Naked" Anions: Its strong basicity allows for the deprotonation of weakly acidic compounds, generating highly reactive "naked" anions for use in alkylation and other reactions where ionic bases might cause solubility or side-reaction issues.

Coordination Chemistry and Catalysis

This compound and its derivatives are valuable ligands in transition metal catalysis.[1] The imido nitrogen can coordinate to metal centers, and the electronic properties of the ligand can be tuned by modifying the substituents on the phosphorus atom. This tunability allows for the optimization of catalytic activity and selectivity in various cross-coupling and polymerization reactions.[1][5]

Pharmaceutical and Materials Science

In pharmaceutical development, it is used to facilitate the synthesis of complex nitrogen-containing compounds, which are often key scaffolds in therapeutic agents.[1] In materials science, its catalytic properties are harnessed in polymerization reactions, and it is used in the development of advanced polymers and coatings.[1][8][9]

Spectroscopic Characterization

While a comprehensive set of publicly available, assigned spectra is limited, the following provides an indication of expected spectroscopic features. Researchers should rely on their own analytical data for confirmation.

-

³¹P NMR: A reference to a ³¹P NMR spectrum exists, which is a critical tool for characterizing phosphorus-containing compounds.[10] The chemical shift will be characteristic of a pentavalent phosphorus in this electronic environment.

-

¹H and ¹³C NMR: The ¹H NMR spectrum would be expected to show a signal for the N-H proton and a signal for the methyl protons of the dimethylamino groups. Similarly, the ¹³C NMR would show a characteristic signal for the methyl carbons.

-

FTIR: The FTIR spectrum would be expected to show characteristic stretches for N-H, C-H, and the P=N bond.

Safety and Handling

This compound is a corrosive material that can cause severe skin burns and eye damage.[3][4] It is essential to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Mandatory PPE:

-

Faceshield and goggles

-

Chemical-resistant gloves

-

Protective clothing

Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

-

It is classified as a dangerous good for transport.[2]

References

- US6090980A - Preparation process of iminotris ( Dimethylamino) phosphorane - Google Patents.

-

Iminophosphorane - Wikipedia. Available at: [Link]

-

Revisiting the Electronic Structure of Phosphazenes | Request PDF - ResearchGate. Available at: [Link]

-

Electronic Structures of Very Strong, Neutral Bases - American Chemical Society. Available at: [Link]

-

Phosphazenes | Organophosphorus Chemistry: Volume 43 | Books Gateway. Available at: [Link]

-

Phosphazene Cyclomatrix Network-Based Polymer: Chemistry, Synthesis, and Applications - PMC - NIH. Available at: [Link]

-

Special Issue: Synthesis, Processing, Structure and Properties of Polymer Materials - MDPI. Available at: [Link]

-

Cas 49778-01-0,this compound | lookchem. Available at: [Link]

-

This compound - Optional[31P NMR] - Chemical Shifts. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 49778-01-0 [amp.chemicalbook.com]

- 4. 亚氨基-三(二甲氨基)磷酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phenol, 2,4,6-tris[(dimethylamino)methyl]- [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. Phosphazene Cyclomatrix Network-Based Polymer: Chemistry, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to Imino-tris(dimethylamino)phosphorane: Structure, Formula, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imino-tris(dimethylamino)phosphorane, a prominent member of the phosphazene bases, is a powerful synthetic tool in modern chemistry. This guide provides a comprehensive overview of its molecular structure, chemical formula, and key properties. It delves into its synthesis, spectroscopic characterization, and safe handling. Furthermore, this document explores its applications as a potent, non-nucleophilic Brønsted base in organic synthesis, with a focus on its role in deboronation reactions and as an organocatalyst. This technical resource is intended to equip researchers, scientists, and professionals in drug development with the essential knowledge to effectively and safely utilize this versatile reagent in their work.

Introduction

This compound, also known by its synonym N,N,N',N',N'',N''-Hexamethylphosphorimidic triamide or as the phosphazene base P1-H, is an organophosphorus compound with the chemical formula C₆H₁₉N₄P.[1][2][3] It is a strong, non-ionic, and sterically hindered base that has found significant utility in a variety of chemical transformations.[4] Its high basicity, coupled with low nucleophilicity, allows for selective deprotonations where traditional bases might lead to undesired side reactions. This guide will provide a detailed exploration of the fundamental characteristics and applications of this important synthetic reagent.

Molecular Structure and Chemical Formula

Chemical Formula and Nomenclature

The molecular formula of this compound is C₆H₁₉N₄P .[1][2][3] Its systematic IUPAC name is N,N,N',N',N'',N''-Hexamethylphosphorimidic triamide. The compound is also commonly referred to as Phosphazene base P1-H.

The linear formula is often represented as [(CH₃)₂N]₃P=NH .[5]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 49778-01-0[1][2][3][5] |

| Molecular Weight | 178.22 g/mol [2][3] |

| InChI | 1S/C6H19N4P/c1-8(2)11(7,9(3)4)10(5)6/h7H,1-6H3 |

| SMILES | CN(C)P(=N)(N(C)C)N(C)C |

Molecular Geometry and Bonding

The molecular structure of this compound has been determined by X-ray crystallography. The geometry around the central phosphorus atom is distorted tetrahedral. The molecule possesses a near Cₛ symmetry in the solid state.

The key structural feature is the phosphorus-nitrogen double bond (P=N) of the imino group and the three single bonds to the dimethylamino groups (P-N). The P=N bond is highly polarized, with a significant contribution from the ylidic resonance structure (CH₃)₂N]₃P⁺-N⁻H. This charge separation is a key factor contributing to the compound's high basicity.

The nitrogen atoms of the dimethylamino groups are also involved in the electronic structure of the molecule. The lone pairs on these nitrogen atoms can participate in pπ-dπ back-bonding with the empty d-orbitals of the phosphorus atom, which influences the overall geometry and reactivity of the molecule.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2] It is soluble in a range of apolar to moderately polar organic solvents such as hexane, toluene, and tetrahydrofuran (THF).[4]

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid[2] |

| Density | 0.979 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.476[1] |

| Boiling Point | 194.8 ± 23.0 °C (Predicted)[1] |

| Flash Point | >113 °C (>235.4 °F) - closed cup |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Staudinger reaction being a prominent method for the formation of the P=N bond.

Staudinger Reaction Approach

The Staudinger reaction involves the reaction of a phosphine with an azide to yield an iminophosphorane and dinitrogen gas. For the synthesis of this compound, tris(dimethylamino)phosphine (hexamethylphosphorous triamide, HMPT) can be reacted with a suitable azide source, followed by protonation of the resulting anion.

A common precursor is aminotris(dimethylamino)phosphonium chloride, which can be dehydrochlorinated to form the target compound.[6]

Caption: General Staudinger reaction pathway.

Experimental Protocol (Illustrative)

The following is an illustrative protocol based on the principles of the Staudinger reaction and dehydrochlorination of the corresponding phosphonium salt.

Step 1: Reaction Setup

-

A suspension of aminotris(dimethylamino)phosphonium chloride in a suitable solvent (e.g., an aliphatic hydrocarbon like n-pentane or n-hexane, in which the inorganic salts are sparingly soluble) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).[6]

Step 2: Base Addition

-

An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added dropwise to the stirred suspension at a controlled temperature.[6]

Step 3: Reaction and Phase Separation

-

The reaction mixture is stirred for a specified period to ensure complete dehydrochlorination. The reaction results in the formation of this compound, which will be present in the organic phase, and the corresponding metal chloride, which precipitates as a solid.[6]

Step 4: Work-up and Purification

-

The solid inorganic by-products are removed by filtration.

-

The organic phase is separated, and the solvent is removed under reduced pressure.

-

The crude product can be further purified by distillation to obtain this compound of high purity.[6]

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show two main signals:

-

A signal corresponding to the 18 protons of the six methyl groups of the three dimethylamino substituents. This would likely be a singlet or a doublet due to coupling with the phosphorus atom.

-

A broad signal for the single proton attached to the imino nitrogen (N-H). The chemical shift of this proton would be highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show a single signal for the six equivalent methyl carbons of the dimethylamino groups. This signal may show coupling to the phosphorus atom.

IR Spectroscopy (Predicted)

The IR spectrum is expected to display characteristic absorption bands:

-

N-H stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration.

-

C-H stretch: Bands in the region of 2800-3000 cm⁻¹ due to the C-H stretching of the methyl groups.

-

P=N stretch: A strong absorption band in the region of 1200-1350 cm⁻¹, characteristic of the P=N double bond.

-

C-N stretch: Bands associated with the C-N stretching of the dimethylamino groups.

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis due to its strong basicity and low nucleophilicity.

As a Non-nucleophilic Base in Deboronation

One of the notable applications of this compound is as a reagent in the deboronation of ortho- and meta-carboranes.[1] Carboranes are boron-carbon molecular clusters, and the selective removal of boron vertices is a key transformation in carborane chemistry. The strong basicity of the phosphazene base facilitates this process, likely by abstracting a proton and initiating the degradation of the carborane cage.

As an Organocatalyst in Carbonate Synthesis

This compound has been employed as an effective organocatalyst for the synthesis of cyclic organic carbonates from glycerol under solvent-free conditions.[1] In this reaction, the phosphazene base is thought to activate the glycerol hydroxyl groups by deprotonation, thereby increasing their nucleophilicity towards a carbonate source (e.g., dimethyl carbonate). This catalytic approach is of interest for the utilization of biorenewable feedstocks like glycerol.

Caption: Key applications of this compound.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is essential to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

| Eye Damage/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P363: Wash contaminated clothing before reuse.[1]

-

P405: Store locked up.[1]

It is crucial to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before using this compound.

Conclusion

This compound is a powerful and versatile non-nucleophilic base with significant applications in organic synthesis. Its unique combination of high basicity and steric hindrance makes it an invaluable tool for challenging deprotonation reactions. As research in organocatalysis and materials science continues to expand, the utility of this and other phosphazene bases is likely to grow. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for its effective and responsible use in the laboratory.

References

- Google Patents. (n.d.). US6090980A - Preparation process of iminotris ( Dimethylamino) phosphorane.

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

S.W.ChemiLab. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | 49778-01-0 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. Phosphazene Bases [sigmaaldrich.cn]

- 5. This compound 97 49778-01-0 [sigmaaldrich.com]

- 6. US6090980A - Preparation process of iminotris ( Dimethylamino) phosphorane - Google Patents [patents.google.com]

A Technical Guide to the Physical Properties of Imino-tris(dimethylamino)phosphorane: Density and Refractive Index

Introduction

Imino-tris(dimethylamino)phosphorane, systematically known as N,N,N′,N′,N″,N″-Hexamethylphosphorimidic triamide and commonly referred to as Phosphazene base P1-H, is a highly versatile and potent, non-ionic base in modern organic synthesis. Its strong basicity, coupled with its non-nucleophilic nature under many conditions, makes it an invaluable reagent for a variety of chemical transformations, including deprotonations, eliminations, and as an organocatalyst.[1] For researchers and professionals in drug development and materials science, an accurate understanding of its fundamental physical properties is not merely academic; it is a prerequisite for ensuring reproducibility, optimizing reaction conditions, and maintaining stringent quality control.

This technical guide provides an in-depth examination of two core physical properties of this compound: density and refractive index. We will move beyond a simple recitation of values to explore the causality behind the selection of analytical methods, provide detailed, field-proven protocols for their determination, and ground these procedures in established scientific principles.

Core Physicochemical Properties

The fundamental physical constants of a reagent are its fingerprint, providing immediate insight into its identity and purity. The accepted values for this compound are summarized below.

| Property | Value | Conditions |

| Density | 0.979 g/mL | at 25 °C[1][2][3][4] |

| Refractive Index (n/D) | 1.476 | at 20 °C[1][2][3][4] |

| Appearance | Colorless to pale yellow liquid | Ambient[1] |

| Molecular Formula | C₆H₁₉N₄P | |

| Molecular Weight | 178.22 g/mol | |

| CAS Number | 49778-01-0 |

Density Determination: Principles and Protocol

Theoretical Framework

Density (ρ) is the mass of a substance per unit volume (ρ = m/V).[5] It is an intrinsic property that is fundamental for converting mass-based measurements to volume-based measurements, which is critical for process scale-up and reaction stoichiometry. Furthermore, deviations from the established density can indicate the presence of impurities or sample degradation. While several high-precision methods exist, such as using a vibrating tube density meter for accuracies around 0.00001 g/cm³, pycnometry remains a robust and widely accessible gravimetric method that provides excellent accuracy (better than 0.001 g/cm³) for most laboratory applications.[5][6]

Rationale for Method Selection

We have selected pycnometry for this guide's detailed protocol due to its reliance on fundamental principles (mass and volume) and common laboratory equipment (an analytical balance and a calibrated pycnometer). This method is a self-validating system; its accuracy is directly tied to the calibration of the balance and the precise manufacturing of the pycnometer, making it a trustworthy technique for any research setting.[7]

Experimental Protocol: Density Measurement by Pycnometry

This protocol details the determination of the density of this compound using a Gay-Lussac type pycnometer.

Materials & Equipment:

-

This compound (CAS: 49778-01-0)

-

25 mL Gay-Lussac Pycnometer with a ground-glass stopper

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature water bath set to 25.0 ± 0.1 °C

-

Deionized water (for calibration)

-

Acetone (for cleaning/drying)

-

Lint-free tissues

-

Pasteur pipettes

Safety Precautions: this compound is corrosive and causes severe skin burns and eye damage.[4] Always handle this compound inside a fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[3][4]

Procedure:

-

Preparation and Calibration:

-

Clean the pycnometer and its stopper thoroughly with acetone and dry it completely in a stream of nitrogen or in an oven.

-

Allow the pycnometer to equilibrate to room temperature for at least 30 minutes.

-

Weigh the clean, dry pycnometer with its stopper on the analytical balance. Record this mass as m₁ .

-

Fill the pycnometer with deionized water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.

-

Thermostat the water-filled pycnometer in the water bath at 25.0 °C for 20 minutes.

-

Remove the pycnometer, carefully wipe the exterior dry with a lint-free tissue, and weigh it. Record this mass as m₂ . The known density of water at 25.0 °C (ρ_water ) is 0.99704 g/mL.

-

-

Sample Measurement:

-

Empty the pycnometer, rinse it with acetone, and dry it completely as in step 1.

-

Allow the pycnometer to cool and re-weigh to ensure it has returned to its original dry mass, m₁ .

-

Fill the dry pycnometer with this compound in a fume hood.

-

Insert the stopper, thermostat at 25.0 °C for 20 minutes, wipe dry, and weigh. Record this mass as m₃ .

-

-

Calculations:

-

Volume of Pycnometer (V): V = (m₂ - m₁) / ρ_water

-

Density of Sample (ρ_sample): ρ_sample = (m₃ - m₁) / V

-

Workflow Diagram: Pycnometry

Caption: Workflow for density determination using a pycnometer.

Refractive Index Determination: Principles and Protocol

Theoretical Framework

The refractive index (RI) of a substance is a dimensionless number that describes how fast light propagates through it.[8] It is defined as the ratio of the speed of light in a vacuum to the speed of light in the substance. This property is highly sensitive to the composition of a substance, making it an excellent tool for purity assessment and concentration measurement.[9] Measurements are typically performed using light of a specific wavelength (the sodium D-line, 589 nm) and at a controlled temperature, commonly 20 °C, denoted as n²⁰/D.

Rationale for Method Selection

The Abbe refractometer is a classic optical instrument that provides a direct measurement of the refractive index by observing the critical angle of total internal reflection.[9] Its operational principle is a direct application of Snell's Law.[8] While modern digital refractometers offer automation and higher throughput, the Abbe refractometer is chosen for this guide because its manual operation forces the user to understand the underlying optical principles, reinforcing scientific integrity. The calibration step with a known standard makes it a self-validating system.

Experimental Protocol: Measurement using an Abbe Refractometer

Materials & Equipment:

-

This compound (CAS: 49778-01-0)

-

Abbe Refractometer with a sodium lamp light source

-

Constant temperature water circulator set to 20.0 ± 0.1 °C

-

Refractive index standard (e.g., distilled water, n²⁰/D = 1.3330)

-

Soft lens paper

-

Ethanol or acetone (for cleaning)

-

Glass dropper or Pasteur pipette

Safety Precautions: As previously noted, this compound is corrosive.[4] All handling must occur in a fume hood with appropriate PPE. Avoid contact with the refractometer prisms.

Procedure:

-

Instrument Setup and Calibration:

-

Turn on the refractometer's light source and the water circulator, ensuring the temperature of the prisms is stable at 20.0 °C.

-

Open the prism assembly. Using a soft tissue and ethanol, carefully clean the surfaces of both the illuminating and refracting prisms. Allow them to dry completely.

-

Place 2-3 drops of distilled water onto the surface of the lower (refracting) prism.

-

Close and lock the prism assembly.

-

Look through the eyepiece. Turn the coarse adjustment knob until the light and dark fields become visible in the field of view.

-

Adjust the chromatic dispersion compensator to eliminate any color fringe and create a sharp, black-and-white dividing line (the shadowline).

-

Use the fine adjustment knob to center the shadowline precisely on the crosshairs of the reticle.

-

Press the switch to illuminate the scale and read the refractive index. It should read 1.3330 for water at 20 °C. If not, adjust the calibrator screw as per the instrument's manual.

-

-

Sample Measurement:

-

Clean and dry the prisms thoroughly.

-

Apply 2-3 drops of this compound to the refracting prism and close the assembly.

-

Repeat steps 1.5 through 1.7 to bring the shadowline into sharp focus on the crosshairs.

-

Read the refractive index from the illuminated scale. Record this value.

-

Perform the measurement in triplicate and report the average value.

-

-

Post-Measurement:

-

Immediately and thoroughly clean the prisms with a soft tissue moistened with a suitable solvent (e.g., ethanol or acetone) to prevent corrosion of the prism surface.

-

Workflow Diagram: Refractive Index Measurement

Caption: Workflow for refractive index measurement using an Abbe refractometer.

Conclusion

The physical properties of this compound, specifically its density of 0.979 g/mL at 25 °C and refractive index of 1.476 at 20 °C , serve as critical benchmarks for its identification and quality assessment. The reliable determination of these values is contingent upon methodologically sound and carefully executed experimental protocols. By grounding these procedures in fundamental principles and emphasizing self-validating steps like calibration, researchers and drug development professionals can ensure the integrity of their materials and the reproducibility of their results, thereby upholding the highest standards of scientific rigor.

References

-

This compound . LookChem. [Link]

-

Density measurement of liquids . Calnesis Laboratory. [Link]

-

Liquid Density Measurement Techniques . Scribd. [Link]

-

Density Determination of Solids and Liquids . EAG Laboratories. [Link]

-

Refractive Index: All You Need to Know . Mettler Toledo. [Link]

-

Method Of Refractive Index Measurement Instrument . Tamilnadu Test House. [Link]

-

Measuring density . NPL - National Physical Laboratory. [Link]

-

Density measurement basics – part 1 . TrueDyne Sensors AG. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 49778-01-0 [amp.chemicalbook.com]

- 4. This compound 97 49778-01-0 [sigmaaldrich.com]

- 5. calnesis.com [calnesis.com]

- 6. Measuring density - NPL [npl.co.uk]

- 7. scribd.com [scribd.com]

- 8. mt.com [mt.com]

- 9. tamilnadutesthouse.com [tamilnadutesthouse.com]

An In-depth Technical Guide to Phosphazene Bases: Discovery, Chemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Era in Basicity

In the vast landscape of chemical reagents, few classes of compounds have redefined the boundaries of basicity and reactivity as profoundly as phosphazene bases. These organophosphorus compounds, characterized by a pentavalent phosphorus atom double-bonded to a nitrogen atom, represent a paradigm shift in our understanding and application of strong, non-nucleophilic bases.[1][2] Their unparalleled strength, often orders of magnitude greater than traditional amine or amidine bases, coupled with their unique solubility in nonpolar organic solvents, has unlocked new synthetic pathways and catalyzed advancements across diverse fields, from organic synthesis to polymer chemistry and materials science.[2]

This technical guide provides a comprehensive exploration of the discovery, history, fundamental principles, synthesis, and multifaceted applications of phosphazene bases. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical insights into the utilization of these remarkable superbases.

A Journey Through Time: The Historical Development of Phosphazene Chemistry

The story of phosphazenes begins not with the monomeric bases, but with their polymeric and cyclic counterparts. The initial discovery of phosphazene-related compounds dates back to the 19th century, with early investigations into the reaction products of phosphorus pentachloride and ammonia.[3][4] However, the systematic exploration and understanding of phosphazene chemistry truly began in the mid-20th century.

A pivotal moment arrived in the 1960s with the groundbreaking work of Harry R. Allcock and his research group. They developed the first controlled synthesis of high molecular weight, linear poly(dichlorophosphazene), a reactive polymer that served as a versatile precursor to a vast array of stable poly(organophosphazenes) through nucleophilic substitution of its chlorine atoms.[4][5] This seminal work laid the foundation for the field of phosphazene polymer chemistry, leading to the development of materials with a wide range of properties, from elastomers to biocompatible materials.[5][6]

While the focus was initially on polymers, the exploration of smaller, cyclic phosphazenes and eventually monomeric phosphazene bases gained momentum. A significant leap in the field of organic superbases occurred with the work of Reinhard Schwesinger, who developed a series of exceptionally strong, non-ionic phosphazene bases, now famously known as "Schwesinger bases."[2][7] These bases, such as the P1 to P4 series, exhibit a dramatic increase in basicity with the number of phosphazene units. Concurrently, John G. Verkade's group developed a class of caged superbases known as "proazaphosphatranes" or "Verkade's bases," which, while structurally distinct, also exhibit extraordinary basicity due to the unique stabilization of their protonated form.[8][9][10]

The Heart of the Matter: Structure and Unprecedented Basicity

The exceptional properties of phosphazene bases are intrinsically linked to their unique electronic and structural features. The core of a phosphazene base is the P=N double bond, where the phosphorus atom is pentavalent and the nitrogen is dicoordinate.[11][12]

Understanding the Source of Superbasicity

The extraordinary basicity of phosphazene bases arises from the remarkable stability of their conjugate acids upon protonation. Protonation occurs at the doubly bonded nitrogen atom, and the resulting positive charge is extensively delocalized through a powerful resonance effect involving the phosphorus d-orbitals and the nitrogen p-orbitals.[13] This delocalization effectively spreads the positive charge over a large molecular framework, leading to a highly stabilized cation.

The basicity of phosphazene bases can be systematically tuned by altering the substituents on the phosphorus and nitrogen atoms. The oligomerization of the phosphazene unit, as seen in the Schwesinger bases (P1, P2, P4), leads to a dramatic increase in basicity. For instance, the pKa of the conjugate acid of the P4-t-Bu base in acetonitrile is over 40, making it one of the strongest neutral bases known.

Key Properties of Phosphazene Bases:

| Property | Description | Significance in Applications |

| Exceptional Basicity | pKa values of conjugate acids can exceed 40 in acetonitrile. | Enables deprotonation of very weak acids and catalysis of challenging reactions. |

| Low Nucleophilicity | Steric hindrance around the basic nitrogen atom minimizes nucleophilic attack.[1][14] | Reduces side reactions, leading to cleaner and more selective transformations. |

| High Solubility | Soluble in a wide range of apolar to moderately polar organic solvents (e.g., hexane, toluene, THF). | Facilitates reactions in non-polar media where ionic bases are insoluble. |

| Non-ionic Nature | They are neutral molecules, unlike ionic bases such as metal hydrides or alkoxides. | Avoids complications arising from metal cations, such as Lewis acid catalysis. |

| Thermal Stability | Generally possess good thermal stability. | Allows for a wider range of reaction temperatures. |

The Art of Creation: Synthesis of Phosphazene Bases

The synthesis of phosphazene bases typically involves the construction of the core P=N bond. Several synthetic strategies have been developed to access a wide variety of these superbases with tailored properties.

The Staudinger Reaction: A Classic Route

A cornerstone in the synthesis of iminophosphoranes (a class of phosphazenes) is the Staudinger reaction. This reaction involves the treatment of a phosphine with an organic azide to yield an iminophosphorane and dinitrogen gas.

Kirsanov Reaction and Related Methods

Another important synthetic route is the Kirsanov reaction, which typically involves the reaction of a phosphorus(V) halide (like PCl₅) with a primary amine or amide. This method is particularly useful for the synthesis of chlorophosphazenes, which can then be further functionalized by nucleophilic substitution of the chlorine atoms.[15]

Synthesis of Schwesinger Bases

The synthesis of the oligomeric Schwesinger bases is more complex and involves a stepwise construction of the phosphazene backbone. For example, the P4-t-Bu base is synthesized through a multi-step process starting from phosphorus pentachloride and building up the tetrameric structure.[7]

Experimental Protocol: A Representative Synthesis of a Monomeric Phosphazene Base (BEMP)

2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) is a commercially available and widely used phosphazene base.[1] Its synthesis provides a practical example of the principles discussed.

Step 1: Synthesis of 2-chloro-1,3-dimethyl-1,3,2-diazaphospholidine

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, a solution of N,N'-dimethylethylenediamine in anhydrous diethyl ether is placed.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The resulting precipitate of N,N'-dimethylethylenediamine hydrochloride is removed by filtration under a nitrogen atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude 2-chloro-1,3-dimethyl-1,3,2-diazaphospholidine.

Step 2: Reaction with Diethylamine

-

The crude 2-chloro-1,3-dimethyl-1,3,2-diazaphospholidine is dissolved in anhydrous diethyl ether.

-

A solution of diethylamine in anhydrous diethyl ether is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature overnight.

-

The diethylamine hydrochloride precipitate is filtered off.

-

The solvent is evaporated to give 2-diethylamino-1,3-dimethyl-1,3,2-diazaphospholidine.

Step 3: Imination with tert-Butyl Azide (Staudinger Reaction)

-

The 2-diethylamino-1,3-dimethyl-1,3,2-diazaphospholidine is dissolved in anhydrous toluene.

-

tert-Butyl azide is added, and the mixture is heated under a nitrogen atmosphere.

-

The evolution of nitrogen gas indicates the progress of the reaction.

-

After the gas evolution ceases, the solvent is removed under reduced pressure.

-

The resulting crude BEMP is purified by vacuum distillation.

A Universe of Possibilities: Applications of Phosphazene Bases

The unique combination of extreme basicity, low nucleophilicity, and high solubility in organic solvents makes phosphazene bases powerful tools in a vast array of chemical transformations.

Organic Synthesis: Catalyzing the "Impossible"

In organic synthesis, phosphazene bases have enabled reactions that were previously difficult or impossible to achieve with conventional bases. They are particularly effective in promoting reactions that require the generation of highly reactive, "naked" anions.[13]

-

Deprotonation of Weakly Acidic C-H, N-H, and O-H Bonds: Phosphazene bases can deprotonate a wide range of substrates, including hydrocarbons, amines, and alcohols, that are resistant to deprotonation by traditional bases.[14]

-

Anionic Polymerization: They are highly efficient initiators and catalysts for the anionic polymerization of various monomers, such as epoxides, cyclosiloxanes, and acrylates, leading to polymers with well-defined molecular weights and narrow polydispersities.[13][16][17]

-

Enolate Formation and Alkylation/Acylation Reactions: The non-nucleophilic nature of phosphazene bases allows for the clean and efficient generation of enolates, which can then undergo stereoselective alkylation or acylation reactions.

-

Elimination Reactions: They are excellent reagents for dehydrohalogenation and other elimination reactions, often providing high yields and selectivity under mild conditions.

-

Organocatalysis: Phosphazene bases have emerged as a new class of organocatalysts for various transformations, including ring-opening polymerization of cyclic esters.[11][16]

Polymer Chemistry and Materials Science

The influence of phosphazene chemistry extends deeply into the realm of polymer science.

-

Controlled Polymer Synthesis: As mentioned, phosphazene bases are instrumental in living anionic polymerization, providing precise control over polymer architecture.[13][17]

-

Polyphosphazene Materials: The broader class of polyphosphazenes, from which the monomeric bases evolved conceptually, are themselves a significant class of inorganic-organic hybrid polymers with a wide range of applications, including flame retardants, biomedical materials, and advanced elastomers.[6][15][18][19] Their properties can be finely tuned by modifying the side groups attached to the phosphorus-nitrogen backbone.[5][6]

Conclusion and Future Outlook

From their origins in the study of "inorganic rubber" to their current status as indispensable superbases in modern synthetic chemistry, phosphazenes have undergone a remarkable journey of discovery and innovation.[15] The development of phosphazene bases by pioneers like Schwesinger and Verkade has provided chemists with an unparalleled tool to tackle synthetic challenges that were once considered insurmountable. Their exceptional basicity, coupled with their non-nucleophilic and non-ionic character, continues to open new avenues in organic synthesis, polymer chemistry, and materials science.

As our understanding of their reactivity deepens, we can anticipate the development of even more sophisticated and tailored phosphazene-based reagents and catalysts. The future of phosphazene chemistry holds the promise of greener and more efficient synthetic methodologies, novel polymeric materials with advanced functionalities, and innovative solutions for challenges in drug discovery and materials science. The legacy of phosphazene bases is not merely in the reactions they enable, but in the inspiration they provide to push the boundaries of chemical possibility.

References

-

Laboratoire de Chimie de l'ENS de Lyon. Verkade Base. [Link]

-

Grokipedia. Verkade base. [Link]

-

Pietraszuk, C. Organic phosphazene bases and their utilization in organic chemistry. ResearchGate. [Link]

-

Chemistry Notes. Phosphazene: Definition, Properties, Preparation, and 5 Reliable Uses. [Link]

-

Zhao, J., et al. Phosphazene Bases: A New Category of Organocatalysts for the Living Ring-Opening Polymerization of Cyclic Esters. ResearchGate. [Link]

-

Wikipedia. Phosphazene. [Link]

-

Giamberini, M., et al. Cyclo- and Polyphosphazenes for Biomedical Applications. PMC - NIH. [Link]

-

Royal Society of Chemistry. Phosphazenes | Organophosphorus Chemistry. [Link]

-

Wikipedia. Verkade base. [Link]

-

Bornosuz, N. V., et al. Synthesis of Phosphazene-Containing, Bisphenol A-Based Benzoxazines and Properties of Corresponding Polybenzoxazines. MDPI. [Link]

-

Royal Society of Chemistry. Phosphazenes | Organophosphorus Chemistry Volume 52. [Link]

-

Muhammed, S., et al. Schwesinger Bases – Phosphazene Bases Stabilized by Multiple Counterpoise Hyperconjugative Interactions. ResearchGate. [Link]

-

Zhao, J. Polymerization Using Phosphazene Bases. ResearchGate. [Link]

-

FULIR. Design of novel uncharged organic superbases: Merging basicity and functionality. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Phosphazene Base P4-T-BU in Modern Chemical Synthesis. [Link]

-

Ahmad, M., et al. Phosphazene Cyclomatrix Network-Based Polymer: Chemistry, Synthesis, and Applications. ACS Omega - ACS Publications. [Link]

-

Ahmad, M., et al. Phosphazene Cyclomatrix Network-Based Polymer: Chemistry, Synthesis, and Applications. PMC - NIH. [Link]

-

Wikipedia. P4-t-Bu. [Link]

-

Meimoun, J., et al. Ring-opening polymerization of racemic β-thiobutyrolactone mediated by phosphazene organo-superbases. RSC Publishing. [Link]

- Google Patents.

-

Grokipedia. Phosphazene. [Link]

-

Allcock, H. R. Synthesis, Structures, and Emerging Uses for Poly(organophosphazenes). ACS Publications. [Link]

-

Pietschnig, R. Phosphorus‐Containing Superbases: Recent Progress in the Chemistry of Electron‐Abundant Phosphines and Phosphazenes. PMC - PubMed Central. [Link]

-

Taylor & Francis. Phosphazene – Knowledge and References. [Link]

-

Scribd. Phosphazenes: Structure and Applications. [Link]

-

No Added Chemicals. Phosphazene. [Link]

-

Chiavarino, B., et al. Phosphazenyl Phosphine Proton Sponges: Does the Proton-Chelating Effect Enhance Their Basicity?. PMC - NIH. [Link]

-

ResearchGate. Phosphazene bases. [Link]

-

Royal Society of Chemistry. Phosphazenes | Organophosphorus Chemistry: Volume 49. [Link]

-

Journal of the American Chemical Society. Chemistry and Applications of Polyphosphazenes By Harry R. Allcock. [Link]

-

Chem-Impex. Phosphazene base P1-t-Bu-tris(tetramethylene). [Link]

-

The Royal Society of Chemistry. CHAPTER 7: Phosphazene High Polymers. [Link]

-

NIH. The Influence of Substituents in Phosphazene Catalyst-Flame Retardant on the Thermochemistry of Benzoxazine Curing. [Link]

Sources

- 1. Phosphazene - Wikipedia [en.wikipedia.org]

- 2. Phosphazene [chem-is-you.blogspot.com]

- 3. grokipedia.com [grokipedia.com]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyclo- and Polyphosphazenes for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P4-t-Bu - Wikipedia [en.wikipedia.org]

- 8. Verkade Base — Laboratoire de Chimie de l'ENS de Lyon [ens-lyon.fr]

- 9. grokipedia.com [grokipedia.com]

- 10. Verkade base - Wikipedia [en.wikipedia.org]

- 11. books.rsc.org [books.rsc.org]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. chemistnotes.com [chemistnotes.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Phosphazene Cyclomatrix Network-Based Polymer: Chemistry, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Safety, handling, and MSDS for Imino-tris(dimethylamino)phosphorane.

An In-Depth Technical Guide to the Safe Handling of Imino-tris(dimethylamino)phosphorane for Research Professionals

As a Senior Application Scientist, this guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the safety, handling, and emergency procedures for this compound (CAS No. 49778-01-0). This document moves beyond mere procedural lists to explain the causality behind safety protocols, grounded in the compound's chemical properties and available toxicological data.

Compound Profile and Scientific Context

This compound, also known as N,N,N′,N′,N″,N″-Hexamethylphosphorimidic triamide or Phosphazene base P1-H, is a highly reactive, non-ionic, and extremely strong organic base.[1][2] Its potent basicity and high solubility in a range of nonpolar to moderately polar solvents make it a valuable reagent in advanced organic synthesis.

Its primary utility lies in its role as a strong, sterically hindered, and non-nucleophilic base, which allows it to deprotonate a wide range of weakly acidic compounds to generate highly reactive "naked" anions. This property is leveraged in various applications, including catalysis, the synthesis of complex nitrogen-containing compounds for pharmaceuticals and agrochemicals, and as a reagent in the deboronation of carboranes.[1][3]

Despite its utility, the structural relationship of this compound to other hexamethyl-substituted phosphoramide compounds warrants a highly cautious approach to its handling.

Hazard Analysis: Beyond the Label

The primary, documented hazard of this compound is its corrosivity. However, a thorough risk assessment must also consider the potential, uncharacterised hazards suggested by structurally analogous compounds.

2.1. Known Hazards: Corrosivity

The compound is classified under GHS as Skin Corrosion/Irritation Category 1B and Serious Eye Damage Category 1 . This means the neat liquid is capable of causing severe skin burns and permanent eye damage upon contact.[3] The signal word is "Danger". This corrosive nature is a direct consequence of its extreme basicity.

2.2. Inferred Hazards: Potential Carcinogenicity and Mutagenicity

Crucially, the structurally related compound Hexamethylphosphoramide (HMPA) is classified by the International Agency for Research on Cancer (IARC) as Group 2B: Possibly Carcinogenic to Humans and is listed by the National Toxicology Program (NTP) as "Reasonably Anticipated to be a Human Carcinogen".[4] Animal studies with HMPA have shown the induction of nasal tumors in rats upon inhalation.[5] Furthermore, HMPA has demonstrated mutagenic effects in some laboratory experiments.

Causality Link : The toxicological profile of HMPA is linked to its metabolism via N-demethylation.[4] Given that this compound shares the same tris(dimethylamino)phosphine core, it is scientifically prudent to assume a similar metabolic pathway and, therefore, a similar potential for carcinogenicity and mutagenicity until proven otherwise. All handling procedures must reflect this heightened risk.

Core Data Summary

All quantitative data should be treated as essential for risk assessment and experimental planning.

| Property | Value | Source(s) |

| CAS Number | 49778-01-0 | [1] |

| Molecular Formula | C₆H₁₉N₄P | [1] |

| Molecular Weight | 178.22 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.979 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.476 | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| GHS Hazard Code | H314: Causes severe skin burns and eye damage | |

| Storage Class | 8A: Combustible Corrosive Hazardous Materials |

Experimental Workflow and Handling Protocols

A self-validating system of protocols is essential. Every step is designed to mitigate both the known corrosive hazard and the inferred toxicological risks.

4.1. Engineering Controls: The Primary Barrier

The principle of causality dictates that the most effective safety measure is to prevent exposure in the first place.

-

Fume Hood: All manipulations, including weighing, transferring, and adding to reaction vessels, MUST be performed inside a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.

-

Restricted Access: The area where this reagent is used should be clearly marked, and access should be restricted to trained personnel only.

4.2. Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE must be based on the compound's corrosivity and potential for systemic toxicity.

-

Hand Protection: Use heavy-duty, chemical-resistant gloves. A dual-gloving strategy is recommended.

-

Inner Glove: Nitrile glove.

-

Outer Glove: Thicker butyl rubber or Viton™ gloves should be worn over the nitrile gloves. Always inspect gloves for integrity before use.

-

-

Eye and Face Protection: Safety goggles are mandatory. Due to the severe corrosive nature, a full-face shield must be worn in combination with safety goggles.

-

Body Protection: A flame-resistant lab coat is required. For transfers of larger quantities (>50 mL), a chemically resistant apron and sleeves are mandated.

-

Respiratory Protection: For standard operations within a fume hood, no respirator is typically required. However, in the case of a spill or engineering control failure, a full-face respirator with a combination ABEK-type (EN 14387) filter cartridge is necessary. This filter type is effective against organic vapors, inorganic vapors, acid gases, and ammonia/amines.

4.3. Chemical Handling and Storage Protocol

Phosphazene bases are known to be hygroscopic. Incompatible materials for the related HMPA include strong oxidizing agents and strong acids.[6]

Step-by-Step Handling:

-

Inert Atmosphere: Whenever possible, handle the reagent under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from atmospheric moisture and CO₂.

-

Transfer: Use either a syringe with a needle long enough to reach the bottom of the bottle or a cannula for transfers to minimize exposure to air.

-

Dispensing: If weighing is required, dispense the liquid into a tared, sealed container within the fume hood.

-

Reaction Quenching: Be aware that quenching reactions involving this strong base can be highly exothermic. The quenching agent should be added slowly to a cooled, stirred reaction mixture.

Storage:

-

Store in the original, tightly sealed container.

-

The storage location should be a locked, dedicated, and ventilated cabinet away from incompatible materials, particularly strong acids and oxidizing agents.

-